5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
Description
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a fluorinated thiazole derivative featuring a trifluoromethyl-substituted aromatic ring at the 5-position of the thiazole core. The compound’s structure combines electron-withdrawing groups (fluoro and trifluoromethyl) that may enhance metabolic stability and influence binding interactions in biological systems.
Properties
Molecular Formula |
C10H6F4N2S |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
UUALTKHNYGVBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone
A representative synthesis starts from 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone , which undergoes bromination and cyclocondensation as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Phenyltrimethylammonium tribromide, tetrahydrofuran, room temperature, 1 hour | Bromination of acetophenone to form 2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | Efficient halogenation; insoluble materials filtered off |
| 2 | Thiourea, ethanol, 65–75 °C, 2 hours | Cyclocondensation of α-bromo ketone with thiourea to form thiazol-2-amine ring | Formation of thiazole ring; key intermediate isolated by filtration |
| 3 | Sodium hydroxide (1 M), stirring, 30 minutes | Base treatment to facilitate product precipitation and purification | Solid collected by filtration |
| 4 | Recrystallization from 30% aqueous ethanol at 76 °C, cooling overnight | Purification of the final product | Yields of isolated this compound reported around 56% |
This method is supported by high-level quantum chemical calculations that rationalize the stability of the thiazole conformation formed.
Alternative Synthesis via 2-Bromo-1-(3-trifluoromethyl)phenylethanone
Another documented route involves:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of N-methoxy-N-methyl-3-trifluoromethyl benzamide via dimethylhydroxylamine and dichloromethane under nitrogen, stirred at 50 °C for 30 min | Formation of benzamide intermediate | Monitored by TLC |
| 2 | Reaction with Grignard reagent in ammonium chloride at room temperature | Conversion to ketone intermediate | Intermediate isolated |
| 3 | Bromination with bromine in chloroform | Formation of α-bromo ketone | Essential for thiazole ring formation |
| 4 | Cyclocondensation with substituted thiourea in ethanol, reflux for 30 min | Formation of 2-amino thiazole derivatives | Yields range from 60–75% depending on substituents |
This method allows the synthesis of various substituted 2-amino thiazole derivatives, including the target compound, by varying the thioamide component.
Transition-Metal-Free Method for N-Phenyl-4-(trifluoromethyl)thiazol-2-amine Analogues
A recent efficient and concise method reported involves:
- Utilizing phenylthiourea derivatives and α-bromo ketones under transition-metal-free conditions.
- Control over product structure and yield by adjusting alkali addition and other reaction parameters.
- This method shows broad substrate versatility and functional group tolerance.
Though focused on N-phenyl derivatives, the approach is adaptable to the this compound scaffold, providing good yields and selectivity.
Mechanistic and Structural Insights
- Quantum chemical calculations reveal that the conformation of the thiazol-2-amine core is stabilized by intramolecular interactions, including sulfur–nitrogen and sulfur–oxygen interactions, which influence the synthetic outcome and biological activity.
- The presence of fluorine and trifluoromethyl groups on the phenyl ring affects electronic distribution, facilitating selective bromination and cyclization steps.
- The thiazole ring formation proceeds via nucleophilic attack of thiourea on the α-bromo ketone, followed by cyclization and elimination.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination + Thiourea Cyclocondensation | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | Phenyltrimethylammonium tribromide, thiourea, NaOH | RT bromination, 65–75 °C cyclization, base workup | ~56 | Well-established, scalable |
| Amide Formation + Grignard + Bromination + Thiourea | N-methoxy-N-methyl-3-trifluoromethyl benzamide | Grignard reagent, Br2, thiourea | 50 °C amide formation, room temp Grignard, reflux cyclization | 60–75 | Allows diverse substitutions |
| Transition-Metal-Free α-Bromo Ketone + Phenylthiourea | α-Bromo ketones | Alkali, phenylthiourea | Controlled alkali addition, mild conditions | Variable, generally high | Efficient, selective, broad scope |
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate
Catalysts: Palladium-based catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving thiazole-containing compounds.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Steric Influence : The 3-fluoro-5-trifluoromethylphenyl group introduces steric bulk, which may affect binding affinity in biological targets compared to smaller substituents (e.g., 2-trifluoromethyl in ).
- Core Heterocycle : Thiadiazole derivatives (e.g., ) exhibit different electronic properties compared to thiazoles due to the additional nitrogen atom, influencing solubility and reactivity.
Comparison with Analogues
Notable Differences:
- The target compound’s synthesis likely requires precise control of fluorinated aromatic intermediates, which may complicate purification compared to non-fluorinated analogs .
- Use of POCl₃ or PPA as cyclization agents is common across analogs, but yields for fluorinated derivatives are often lower due to steric and electronic challenges .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Acid-Base Behavior : Predicted pKa ~2.5–3.0 (similar to ) suggests protonation at physiological pH, influencing bioavailability.
Biological Activity
5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine (CAS No. 1712432-71-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C10H6F4N2S
- Molecular Weight : 262.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in tumor growth and proliferation. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways associated with cancer progression.
Case Studies
-
Inhibition of EGFR :
- A study explored the synthesis of thiazole derivatives as EGFR inhibitors, demonstrating that modifications at the phenyl ring can enhance antitumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) . The introduction of fluorine atoms was found to significantly increase inhibitory potency.
-
Cytotoxicity Evaluation :
- Another research effort evaluated a series of thiazole compounds for their cytotoxic effects on human glioblastoma and melanoma cell lines. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl, displayed enhanced cytotoxicity compared to their non-fluorinated counterparts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Fluorination : The presence of fluorine substituents increases the potency of thiazole derivatives by enhancing their interaction with target proteins.
- Thiazole Ring : The thiazole moiety is essential for maintaining biological activity, particularly in terms of cytotoxic effects against cancer cells .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| This compound | EGFR | TBD | A549, MCF-7, PC-3 |
| Related Thiazole Derivative | Bcl-2 | < 10 | U251, WM793 |
| Other Thiazole Analog | CA-III Inhibitor | TBD | Various |
Q & A
Basic: What are the standard synthetic routes for 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted phenylthioamides with α-haloketones or α-haloesters in the presence of a base (e.g., NaOH) to form the thiazole core . For example, fluorinated phenyl precursors may undergo cyclization with thiourea derivatives under acidic conditions (e.g., H2SO4) to introduce the amine group at the 2-position . Key steps include:
- Cyclization : Use of iodine in KI to promote heterocycle formation .
- Purification : Recrystallization from DMSO/water mixtures to isolate the product .
Advanced: How can reaction conditions be optimized to mitigate low yields in fluorinated thiazole synthesis?
Low yields often arise from steric hindrance due to the trifluoromethyl group and electron-withdrawing fluorine atoms. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics (e.g., 30–60% yield improvement in similar triazole derivatives) .
- Catalytic systems : Use of triethylamine or DMF as a base to stabilize intermediates and reduce side reactions .
- Temperature control : Maintaining reflux at 90–100°C for 3–5 hours to ensure complete cyclization .
Basic: What biological activities are associated with fluorinated thiazole-2-amine derivatives?
Fluorinated thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity, improving membrane permeability . For example:
- Anticancer activity : Analogous compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine derivatives showed IC50 values of 2–10 µM against HeLa cells .
- Antimicrobial activity : Thiazole-2-amine derivatives with fluorophenyl groups demonstrated MIC values of 8–32 µg/mL against S. aureus .
Advanced: How do structural modifications (e.g., substituent position) influence bioactivity?
The 3-fluoro-5-(trifluoromethyl)phenyl moiety is critical for target binding. Key findings from analogous compounds:
- Substituent position : Fluorine at the meta-position enhances metabolic stability compared to para-substituted analogs .
- Electron-withdrawing groups : Trifluoromethyl groups increase electrophilicity, improving interactions with cysteine residues in enzyme active sites .
- Crystallographic data : X-ray structures of related thiadiazoles reveal planar aromatic systems that facilitate π-π stacking with biological targets .
Basic: What analytical techniques are used to characterize this compound?
- NMR spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorine substitution patterns (δ = -110 to -120 ppm for CF3 groups) .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of fluorine and sulfur .
- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and confirms amine protonation states .
Advanced: How can spectral data ambiguities (e.g., overlapping peaks) be resolved?
- 2D NMR (COSY, HSQC) : Differentiates between aromatic protons in crowded regions (e.g., 7.0–8.0 ppm for fluorophenyl groups) .
- Dynamic NMR : Detects rotational barriers in hindered trifluoromethyl groups .
- DFT calculations : Predicts IR and NMR spectra to validate experimental data .
Basic: What safety protocols are recommended for handling this compound?
- Waste management : Separate storage of halogenated byproducts (e.g., fluorobenzene derivatives) for professional disposal .
- Protective equipment : Use nitrile gloves and fume hoods due to potential toxicity of aromatic amines .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- QSAR models : Correlate logP values (calculated ~2.5 for this compound) with bioavailability .
- Molecular docking : Simulate binding to cytochrome P450 enzymes to assess metabolic stability .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.55) .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Recrystallization efficiency drops at larger scales; column chromatography with silica gel (EtOAc/hexane) is preferred .
- Byproduct formation : Fluoride ions may leach from intermediates, requiring chelating agents .
Advanced: How do contradictory bioactivity data in literature arise, and how can they be addressed?
- Source of variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
- Mitigation : Standardize protocols (e.g., MTT assay at 48 hours) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Basic: What role does the thiazole ring play in the compound’s reactivity?
The thiazole ring acts as a hydrogen bond acceptor via its nitrogen atoms, facilitating interactions with biological targets. Its aromaticity stabilizes charge-transfer complexes in catalytic reactions .
Advanced: What strategies improve solubility for in vivo testing?
- Prodrug design : Introduce phosphate esters at the amine group for aqueous solubility .
- Co-solvent systems : Use PEG-400/water mixtures (70:30) to achieve >5 mg/mL solubility .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .
Advanced: What structural analogs show promise for overcoming drug resistance?
- Hybrid derivatives : Combining thiazole with triazole rings (e.g., 1,3,4-thiadiazole hybrids) reduced resistance in M. tuberculosis by 50% .
- Metal complexes : Copper(II) complexes of thiazole-2-amine derivatives enhanced anticancer activity via redox cycling .
Basic: What environmental considerations apply to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
